
Spectroscopic Characterization of 4-Bromo-2-
fluoro-6-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Bromo-2-fluoro-6-methylaniline

Cat. No.: B2699514 Get Quote

This technical guide provides an in-depth analysis of the predicted spectral data for 4-Bromo-
2-fluoro-6-methylaniline, a compound of significant interest in pharmaceutical and chemical

research. While direct experimental spectra for this specific molecule are not readily available

in public databases, this document leverages established spectroscopic principles and

comparative data from structurally analogous compounds to offer a robust and scientifically

grounded prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics. This approach is designed to equip researchers, scientists,

and drug development professionals with the critical spectral information needed for compound

identification, structural elucidation, and quality control.

Molecular Structure and Overview
4-Bromo-2-fluoro-6-methylaniline (C₇H₇BrFN) is a substituted aniline with a molecular weight

of approximately 204.04 g/mol .[1] Its structure, featuring a bromine atom, a fluorine atom, and

a methyl group on the aniline ring, presents a unique spectroscopic fingerprint. Understanding

these spectral characteristics is paramount for its application in synthetic chemistry and drug

discovery.

Predicted ¹H NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the

structure of organic molecules by providing information about the chemical environment of

hydrogen nuclei (protons).[2] The predicted ¹H NMR spectrum of 4-Bromo-2-fluoro-6-
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methylaniline in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic

protons, the amine protons, and the methyl protons.

Methodology for Prediction
The predicted chemical shifts (δ) are estimated based on the additive effects of the substituents

(Br, F, CH₃, and NH₂) on the benzene ring. Data from similar compounds such as 4-bromo-2-

methylaniline[3][4] and other substituted anilines[2][5][6][7][8][9] are used as a reference. The

electron-withdrawing nature of bromine and fluorine, and the electron-donating nature of the

amino and methyl groups, all influence the shielding and deshielding of the aromatic protons.

Predicted ¹H NMR Data
Proton Assignment

Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Ar-H (position 3) 7.1 - 7.3
Doublet of doublets

(dd)

J(H,H) ≈ 8-9, J(H,F) ≈

2-3

Ar-H (position 5) 6.8 - 7.0
Doublet of doublets

(dd)

J(H,H) ≈ 8-9, J(H,F) ≈

4-5

-NH₂ 3.5 - 4.5 Broad singlet (br s) -

-CH₃ 2.1 - 2.3 Singlet (s) -

Interpretation
Aromatic Protons: The two aromatic protons will appear as distinct signals due to their

different electronic environments. The proton at position 3 will likely be the most downfield

due to the combined deshielding effects of the adjacent bromine and fluorine atoms. The

proton at position 5 will be slightly more upfield. Both signals are expected to be doublets of

doublets due to coupling with the adjacent aromatic proton and the fluorine atom.

Amine Protons: The amine protons typically appear as a broad singlet, and their chemical

shift can be highly variable depending on the solvent and concentration.

Methyl Protons: The methyl group protons will appear as a singlet as there are no adjacent

protons to couple with.
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Predicted ¹³C NMR Spectral Data
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The

chemical shifts of the carbon atoms in 4-Bromo-2-fluoro-6-methylaniline are influenced by

the attached substituents.

Methodology for Prediction
The prediction of ¹³C NMR chemical shifts is based on established substituent effects on the

benzene ring. Data from aniline[10], 4-bromo-2-methylaniline[11], and other substituted

anilines[12][13][14] are used to estimate the shifts for the target molecule. The carbon atoms

directly attached to electronegative atoms (Br, F, N) will experience the most significant shifts.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-1 (C-NH₂) 145 - 150 (d, J(C,F) ≈ 10-15 Hz)

C-2 (C-F) 150 - 155 (d, J(C,F) ≈ 240-250 Hz)

C-3 125 - 130 (d, J(C,F) ≈ 3-5 Hz)

C-4 (C-Br) 110 - 115

C-5 118 - 123 (d, J(C,F) ≈ 20-25 Hz)

C-6 (C-CH₃) 128 - 133 (d, J(C,F) ≈ 3-5 Hz)

-CH₃ 17 - 20

Interpretation
Aromatic Carbons: The carbon atom attached to the highly electronegative fluorine atom (C-

2) will exhibit the largest downfield shift and a large one-bond carbon-fluorine coupling

constant. The carbon attached to the amino group (C-1) will also be significantly downfield.

The carbon bearing the bromine atom (C-4) will be shifted upfield compared to an

unsubstituted carbon. The other aromatic carbons will show shifts influenced by the

combination of substituent effects, with observable carbon-fluorine couplings.
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Methyl Carbon: The methyl carbon will appear at a typical upfield chemical shift for an alkyl

group attached to an aromatic ring.

Predicted Infrared (IR) Spectral Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based

on the absorption of infrared radiation.[15][16][17]

Methodology for Prediction
The predicted IR absorption bands are based on the characteristic vibrational frequencies of

the functional groups present in 4-Bromo-2-fluoro-6-methylaniline, including the N-H bonds

of the primary amine, C-N bonds, aromatic C-H and C=C bonds, and C-Br and C-F bonds.

Data from aniline and other substituted anilines provide a basis for these predictions.[15][18]

Predicted IR Data
Wavenumber (cm⁻¹) Vibration Intensity

3400 - 3500 N-H stretch (asymmetric) Medium

3300 - 3400 N-H stretch (symmetric) Medium

3000 - 3100 Aromatic C-H stretch Medium-Weak

2850 - 2960 Aliphatic C-H stretch (-CH₃) Medium-Weak

1600 - 1650 N-H bend (scissoring) Strong

1550 - 1600 Aromatic C=C stretch Medium-Strong

1450 - 1500 Aromatic C=C stretch Medium-Strong

1250 - 1350 Aromatic C-N stretch Strong

1000 - 1100 C-F stretch Strong

500 - 600 C-Br stretch Medium-Strong

Interpretation
N-H Vibrations: The presence of a primary amine will be clearly indicated by two N-H

stretching bands in the 3300-3500 cm⁻¹ region and a strong N-H bending vibration around
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1600-1650 cm⁻¹.

Aromatic Ring: The aromatic nature of the compound will be confirmed by C-H stretching

bands just above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region.

Halogen Bonds: Strong absorption bands corresponding to the C-F and C-Br stretching

vibrations are expected in the fingerprint region.

Predicted Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a

molecule and its fragments, which helps in determining the molecular weight and structural

features.

Methodology for Prediction
The predicted mass spectrum is based on the known fragmentation patterns of anilines and

halogenated aromatic compounds.[19][20][21][22] The presence of bromine, with its two

isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic M+ and M+2

isotopic pattern for the molecular ion and any bromine-containing fragments.[21][22]

Predicted Mass Spectrum
m/z Ion Comments

203/205 [M]⁺

Molecular ion peak, showing

the characteristic 1:1 isotopic

pattern for bromine.

188/190 [M - CH₃]⁺ Loss of a methyl radical.

124 [M - Br]⁺ Loss of a bromine radical.

109 [M - Br - CH₃]⁺
Subsequent loss of a methyl

radical from the [M - Br]⁺ ion.

77 [C₆H₅]⁺ Phenyl cation.

Interpretation
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Molecular Ion: The molecular ion peak will be observed at m/z 203 and 205 with

approximately equal intensity, confirming the presence of one bromine atom.

Fragmentation Pathway: A likely fragmentation pathway involves the initial loss of a methyl

radical to form a stable benzylic-type cation. Subsequent loss of a bromine radical is also a

probable fragmentation route.

Fragmentation Workflow

[C₇H₇BrFN]⁺˙
m/z 203/205

[C₆H₄BrFN]⁺
m/z 188/190-CH₃

[C₇H₇FN]⁺
m/z 124

-Br
[C₆H₄FN]⁺

m/z 109
-CH₃

Click to download full resolution via product page

Caption: Predicted mass fragmentation pathway for 4-Bromo-2-fluoro-6-methylaniline.

Experimental Protocols
For researchers seeking to acquire experimental data, the following standard protocols are

recommended.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-2-fluoro-6-methylaniline
in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an

internal standard.

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and 16-32 scans.

¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-

decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary
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to achieve a good signal-to-noise ratio.

IR Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total

Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with

dry KBr powder and press into a transparent disk.

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
Sample Introduction: Introduce the sample via a direct insertion probe or after separation by

gas chromatography (GC-MS).

Ionization: Use Electron Ionization (EI) at 70 eV.

Analysis: Acquire the mass spectrum over a mass range of m/z 50-300.

Conclusion
This technical guide provides a comprehensive predicted spectroscopic profile of 4-Bromo-2-
fluoro-6-methylaniline. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS

data, grounded in established spectroscopic principles and comparative analysis, serves as a

valuable resource for the identification and characterization of this important chemical entity.

The provided experimental protocols offer a standardized approach for researchers to obtain

and verify this spectral data in their own laboratories.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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